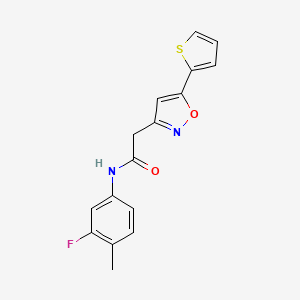

N-(3-fluoro-4-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Description

N-(3-fluoro-4-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a heterocyclic acetamide derivative characterized by a fluoro-methyl-substituted phenyl ring and an isoxazole-thiophene hybrid scaffold. The molecule combines a phenylacetamide backbone with a 5-(thiophen-2-yl)isoxazole moiety, which likely enhances its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c1-10-4-5-11(7-13(10)17)18-16(20)9-12-8-14(21-19-12)15-3-2-6-22-15/h2-8H,9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXIWDDBAKEUAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining a fluorinated aromatic ring, an isoxazole moiety, and a thiophene ring. Its molecular formula is C₁₅H₁₄FN₃OS, with a molecular weight of approximately 303.35 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Research has indicated that compounds similar to N-(3-fluoro-4-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide exhibit significant anticancer properties. For instance, studies on isoxazole derivatives have shown their effectiveness against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation through pathways such as caspase activation and DNA synthesis disruption .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Isoxazole derivative A | A549 | 10.5 | Induces apoptosis via caspase activation |

| Isoxazole derivative B | C6 | 15.0 | Inhibits DNA synthesis |

| N-(3-fluoro-4-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide | TBD | TBD | TBD |

Neuropharmacological Effects

The neuropharmacological evaluation of similar compounds suggests potential benefits in treating neurological disorders. Research indicates that isoxazole and thiophene-containing compounds can modulate neurotransmitter systems, which may lead to therapeutic effects in conditions such as anxiety and depression .

Case Study: Neuropharmacological Evaluation

A study assessed the effects of an isoxazole derivative on anxiety-like behavior in rodent models. The compound demonstrated significant anxiolytic effects at doses of 5 mg/kg, suggesting its potential for further development as an anxiolytic agent .

The biological activity of N-(3-fluoro-4-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.

- Modulation of Receptor Activity : It may act on neurotransmitter receptors, influencing mood and anxiety levels.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in tumor cells.

Comparison with Similar Compounds

N-(Benzo[d]thiazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide ()

- Structural Similarities : Both compounds feature a thiophene ring and acetamide linker.

- Key Differences : The target compound substitutes the benzothiazole group with a 3-fluoro-4-methylphenyl group and replaces the simple thiophene-acetamide with an isoxazole-thiophene hybrid.

- Functional Implications : Benzothiazole derivatives in exhibit antitubercular activity, suggesting that the thiophene-acetamide core may enhance antimicrobial properties. The isoxazole ring in the target compound could improve metabolic stability or binding specificity compared to benzothiazoles .

Trifluoromethylphenyl Acetamides

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide ()

- Structural Comparison : This compound replaces the thiophene-isoxazole unit with a thiadiazole ring and incorporates a trifluoromethylphenyl group.

- In contrast, the 3-fluoro-4-methylphenyl group in the target compound may offer balanced hydrophobicity and steric effects for receptor interactions .

Pyridazinone-Based Acetamides ()

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Structural Divergence: The pyridazinone core in these compounds contrasts with the isoxazole-thiophene system.

- Activity Correlation: Pyridazinone derivatives act as FPR2 agonists, modulating neutrophil chemotaxis. The target compound’s isoxazole-thiophene scaffold might favor different receptor interactions (e.g., kinase inhibition) due to distinct electronic and steric profiles .

Cyclopenta(b)thiophene Derivatives ()

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide

- Structural Contrast : The fused cyclopenta-thiophene system differs from the simpler isoxazole-thiophene motif.

- Functional Relevance : These derivatives inhibit tyrosine kinase receptors in MCF7 cells. The target compound’s isoxazole ring may mimic ATP-binding interactions, but its lack of a sulfamoyl group could reduce kinase selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.